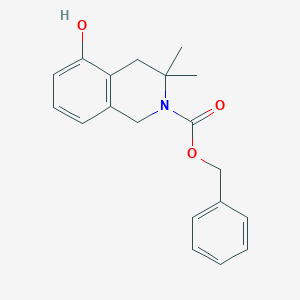
Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the isoquinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,3,4,5,6-d5-dimethyl-n-dodecylammonium chloride
- Methyl 6-benzyl-3-hydroxy-3,6-dimethyl-1,2-dioxane-4-carboxylate
Uniqueness
Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the class of dihydroisoquinoline derivatives. The synthesis typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been reported for synthesizing related compounds, which often serve as analogs for biological testing.
1. Antioxidant Activity
Research indicates that compounds in the dihydroisoquinoline family exhibit notable antioxidant properties. For instance, studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is often assessed using assays such as the DPPH radical scavenging assay and ABTS cation radical scavenging assay.
2. Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes relevant to neurodegenerative diseases:
- Monoamine Oxidase (MAO) Inhibition : Compounds similar to this one have been evaluated for their ability to inhibit MAO-A and MAO-B, enzymes involved in neurotransmitter metabolism. Selective inhibition of MAO-A has been linked to antidepressant effects, while MAO-B inhibition is associated with neuroprotective effects in conditions like Parkinson's disease .
- Cholinesterase Inhibition : The compound's activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has also been investigated. Inhibiting these enzymes can enhance cholinergic transmission, making such compounds potential candidates for Alzheimer's disease treatment .
3. Antimicrobial Activity
The antibacterial properties of this compound have been explored in various studies. It has shown efficacy against several pathogenic bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neurotoxicity. Results indicated that the compound significantly reduced cell death and oxidative damage markers compared to controls .
Case Study 2: Antidepressant Activity
In another investigation focusing on the antidepressant potential of related compounds, benzyl derivatives were shown to reduce immobility time in forced swimming tests, suggesting an antidepressant-like effect through MAO inhibition .
The biological activity of this compound is attributed to its ability to interact with specific enzyme targets:
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
benzyl 5-hydroxy-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H21NO3/c1-19(2)11-16-15(9-6-10-17(16)21)12-20(19)18(22)23-13-14-7-4-3-5-8-14/h3-10,21H,11-13H2,1-2H3 |
InChI Key |
MLSWJEOFPBVDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CN1C(=O)OCC3=CC=CC=C3)C=CC=C2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















